molecular formula C22H20Cl2N2O3S B6060897 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide

Cat. No.: B6060897
M. Wt: 463.4 g/mol
InChI Key: CYGGOUJXPONNKN-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to form an intermediate product. This intermediate is then reacted with N-benzyl-N-methylacetamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit carbonic anhydrase IX, which is involved in pH regulation in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide
  • N-(1-benzenesulfonyl-2,2,2-trichloro-ethyl)-2,4-dichloro-benzamide
  • N-(benzenesulfonyl)-2,2-dichloro-vinyl-2,4-dichloro-benzamide

Uniqueness

Compared to similar compounds, 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and dichloroanilino groups. These features contribute to its distinct chemical reactivity and biological activity .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-25(15-17-9-4-2-5-10-17)21(27)16-26(20-14-8-13-19(23)22(20)24)30(28,29)18-11-6-3-7-12-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGGOUJXPONNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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